molecular formula C9H17N B1201275 Decahydroquinoline CAS No. 2051-28-7

Decahydroquinoline

Cat. No. B1201275
CAS RN: 2051-28-7
M. Wt: 139.24 g/mol
InChI Key: POTIYWUALSJREP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of decahydroquinoline derivatives has been extensively explored through various methods, including diastereoselective and stereodivergent processes. Notably, the stereoselective three-component synthesis of trans-endo-decahydroquinolin-4-one derivatives from aldehydes, aniline, and acetylcyclohexene in the presence of iodine showcases an efficient approach, offering excellent yield under mild conditions (Lin et al., 2006). Furthermore, the flexibility of synthesis strategies allows for the construction of various decahydroquinoline alkaloids, as demonstrated by the stereodivergent synthesis approach involving conjugate addition reactions and ring-closing metathesis (Toyooka et al., 2002).

Molecular Structure Analysis

Structural analysis through crystallography and NMR spectroscopy has provided insights into the conformations and configurations of decahydroquinoline derivatives. The crystal and molecular structure of decahydroquinoline hydrobromide, for example, revealed its chair conformation and the nature of its hydrogen bonding network (Escobar et al., 1977).

Chemical Reactions and Properties

Decahydroquinoline undergoes various chemical reactions, including hydrodenitrogenation and ring-opening reactions, which have been studied for their mechanistic insights and applications in refining processes (Gutiérrez et al., 2012). These studies help understand the compound's behavior under different conditions and its potential transformations.

Physical Properties Analysis

Research on the physical properties of decahydroquinoline focuses on its crystallography, providing valuable information on its solid-state structure and conformation. The analysis of decahydroquinoline hydrobromide highlighted its orthorhombic crystal structure and the interactions within its crystal lattice, which are crucial for understanding its physical characteristics and behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of decahydroquinoline derivatives, including their reactivity and interaction with different chemical reagents, are essential for their application in synthetic chemistry and pharmaceutical development. The stereospecific total syntheses of decahydroquinoline alkaloids and the exploration of their alkylations and functionalizations reflect the compound's versatility and potential as a scaffold for developing new chemical entities (Polniaszek et al., 1992).

Scientific Research Applications

  • Anti-Plasmodial and Anti-Trypanosomal Activity : Lepadins D-F, derivatives of decahydroquinoline isolated from a marine tunicate, have shown significant and selective anti-plasmodial and anti-trypanosomal activity, indicating potential as lead structures for new antimalarial drugs (Wright, Goclik, König, & Kaminsky, 2002).

  • Analgesic Properties : Certain decahydroquinoline derivatives have demonstrated pronounced analgesic properties, surpassing reference drugs like metamizol and ketorolac in effectiveness. This suggests their potential in pain management (Goncharukl et al., 2016).

  • Antiarrhythmic and Endothelial Actions : Novel decahydroquinoline derivatives have shown antiarrhythmic activity, similar to antiarrhythmic drugs like quinidine and procainamide. Some derivatives also induced nitric oxide-dependent coronary vasodilation, which could provide additional therapeutic benefits (Kozlovski et al., 2004).

  • Synthesis of Alkaloids : Studies on the total synthesis of ent-lepadin F and G, which are alkaloids derived from the decahydroquinoline skeleton, have been conducted. These syntheses have implications in the development of new pharmaceutical compounds (Niethe, Fischer, & Blechert, 2008).

  • GABA-Related Activities : Certain cis-decahydroquinoline-5-carboxylic acids, when administered intracerebroventricularly, elicited convulsant activity in mice. This effect was antagonized by n-dipropylacetate, suggesting that these compounds may act as partial gamma-aminobutyric acid (GABA) agonists (Fung et al., 1983).

  • Synthetic Routes : Research on practical synthetic routes to enantiopure 5-substituted cis-decahydroquinolines has been developed, which is crucial for the synthesis of various pharmaceutical compounds (Amat et al., 2009).

  • Potential in Antimicrobial Agents : Isoxazoloquinolines, which are N-substituted decahydroisoxazoloquinoline systems with substituents at positions 3 and 4, have shown potential as therapeutically useful antimicrobial agents (Babu, Pitchumani, & Ramesh, 2012).

Safety And Hazards

Decahydroquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIYWUALSJREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871203
Record name Quinoline, decahydro-
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Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Decahydroquinoline
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Product Name

Decahydroquinoline

CAS RN

2051-28-7, 767-92-0, 10343-99-4
Record name Decahydroquinoline
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Record name Quinoline, decahydro-
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Record name Quinoline, decahydro-
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Record name Quinoline, decahydro-
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Record name trans-decahydroquinoline
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Record name Decahydroquinoline
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Record name cis-decahydroquinoline
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Synthesis routes and methods I

Procedure details

Example 3 was repeated except that 29.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.189 mole) and 1,200 ml of liquid ammonia (720 g, 42.4 moles) were passed upwardly through the first reactor, per hour, at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 125 standard liters (5.6 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 125° C. After an on-stream time of 17.8 hours the separation and distillation measures as per Example 2 had yielded, besides 66.4 g of decahydroquinoline, 365 g of 2-(3-aminopropyl)-cyclohexylamine. The yield of 2-(3-aminopropyl)-cyclohexylamine was 69.7% of theory.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
125
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
liquid
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0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 64.4 g (92 ml) of γ-aluminum oxide there were passed upwardly, per hour, 55.4 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.352 mole) and 875 ml of liquid ammonia (525 g, 30.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 200 standard liters (8.9 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. After an on-stream of 3.5 hours the separation and distillation measures as per Example 2 had yielded, besides 33.1 g of decahydroquinoline, 138.8 of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 71.5% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
55.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
875 mL
Type
reactant
Reaction Step Three
Quantity
525 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
200
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0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed upstream of the hydrogenation reactor and packed with 63.5 g (100 ml) of titanium dioxide (anatase) in the form of 1.5 mm extrudates, there were passed upwardly, per hour, 16.0 g of 2-(2-cyanoethyl)-cyclohexanone (purity 97.5%, 0.103 mole) and 51 g of liquid ammonia (87 ml, 3.0 moles) at a pressure of 250 bar and a temperature of 80° C. Hydrogen was then added to the stream at ar ate of 60 standard liters per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 130° C. The effluent was depressurized to standard pressure, and the ammonia was distilled off. Gas-chromatographic analysis of the hydrogenation product gave 92.5% of 2-(3-aminopropyl)-cyclohexylamine and 4.5% of decahydroquinoline. The effluent was collected over a period of 46 hours and fractionated by distillation in a 30 cm packed column containing 3 mm glass rings. There were obtained 674 g of 2-(3-aminopropyl)-cyclohexylamine, corresponding to a yield of 91.0% of theory.
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
87 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
catalyst
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 22.6 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.144 mole) and 1,086 ml of liquid ammonia (652 g, 38.3 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. Following separation and distillation of the product obtained after an on-stream period of 16.3 hours there were obtained, besides 43.5 g of decahydroquinoline, 291.7 g of 2-(3-aminopropyl)-cyclohexylamine. The yield of 2-(3-aminopropyl)-cyclohexylamine was 79.8% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
652 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
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Quantity
0 (± 1) mol
Type
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Reaction Step Five

Synthesis routes and methods V

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 41.6 g (92 ml) of a zeolite type Y which had been extruded with Aerosil 200 (ratio Y-type zeolite to Aerosil 200 9:1, ratio SiO2 to Al2O3 6:1), there were passed upwardly, per hour, 36.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.233 mole) and 1.475 ml of liquid ammonia (885 g, 52.1 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 150 standard liters (6.7 moles) per hour, and the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product mixture was depressurized to standard pressure and fed to the top of a column (length 46 cm, diameter 3 cm) held at 40° C. and packed with 5 mm wire mesh rings in which the ammonia was removed. After an on-stream time of 19.9 hours distillation of the product had yielded, besides 189.7 g of decahydroquinoline, 431.2 g of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 59.6% of theory.
[Compound]
Name
zeolite
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
1.475 mL
Type
reactant
Reaction Step Four
Quantity
885 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydroquinoline
Reactant of Route 2
Decahydroquinoline
Reactant of Route 3
Decahydroquinoline
Reactant of Route 4
Decahydroquinoline
Reactant of Route 5
Decahydroquinoline
Reactant of Route 6
Decahydroquinoline

Citations

For This Compound
2,490
Citations
D Zhu, H Jiang, L Zhang, X Zheng, H Fu… - …, 2014 - Wiley Online Library
A new ruthenium catalyst supported on glucose‐derived carbon spheres was prepared by using the impregnation method and then characterized by X‐ray photoelectron spectroscopy, …
GY Fan, J Wu - Catalysis Communications, 2013 - Elsevier
An Rh/AlO(OH) catalyst was prepared by a sol–gel method. This catalyst showed an excellent catalytic performance for the complete hydrogenation of quinoline to decahydroquinoline …
Number of citations: 41 www.sciencedirect.com
RP Polniaszek, LW Dillard - The Journal of Organic Chemistry, 1992 - ACS Publications
… to other decahydroquinoline alkaloids and gephyrotoxin. The 2… of the cis-fused decahydroquinoline ring system occur as … stereospecific access to the decahydroquinoline skeleta …
Number of citations: 76 pubs.acs.org
OY Gutiérrez, A Hrabar, J Hein, Y Yu, J Han… - Journal of catalysis, 2012 - Elsevier
The hydrodenitrogenation of decahydroquinoline (DHQ) and quinoline on MoS 2 /γ-Al 2 O 3 and Ni–MoS 2 /γ-Al 2 O 3 proceeds via two routes. The first one proceeds via DHQ→…
Number of citations: 53 www.sciencedirect.com
DL Comins, A Dehghani - The Journal of Organic Chemistry, 1995 - ACS Publications
… preparation of cis-decahydroquinoline alkaloids have appeared,… naturally occurring irazis-decahydroquinoline alkaloid of the … containing the frans-decahydroquinoline ring system, …
Number of citations: 72 pubs.acs.org
X Pu, D Ma - The Journal of Organic Chemistry, 2006 - ACS Publications
… decahydroquinoline exclusively. In a parallel procedure, Peterson reaction of this decahydroquinoline … the generated 5-exo-olefin provides a decahydroquinoline with a 5-α-substituent …
Number of citations: 48 pubs.acs.org
AD Wright, E Goclik, GM König… - Journal of medicinal …, 2002 - ACS Publications
From a new tunicate species, belonging to the genus Didemnum, three alkaloids possessing an unusual and extremely rare decahydroquinoline skeleton and showing significant and …
Number of citations: 130 pubs.acs.org
JW Daly, HM Garraffo, P Jain, TF Spande… - Journal of Chemical …, 2000 - Springer
… We also report the occurrence of a decahydroquinoline and … were found to contain the decahydroquinoline cis-195A, which … another nest also contained decahydroquinoline cis-195A. …
Number of citations: 129 link.springer.com
K Takashima, T Okada, A Kato, Y Yamasaki… - …, 2022 - Wiley Online Library
The divergent synthesis of cis‐, 4a‐epi‐cis‐, 2‐epi‐cis‐, and trans‐decahydroquinoline‐type poison‐frog alkaloids was achieved from the known chiral acetate 5 using a stereoselective …
VI Kozlovski, VP Vdovichenko, S Chlopicki… - Pharmacological …, 2004 - if-pan.krakow.pl
… The structure of decahydroquinoline is shown in Figure 1. The synthesis of the novel … The structures of decahydroquinoline derivatives tested in the present work are shown in Table 1. …
Number of citations: 11 if-pan.krakow.pl

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